

# Spectroscopic Validation of 2,3,5-Trimethylpyridine: A Comparative Guide

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## Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

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The unequivocal structural confirmation of synthesized molecules is a critical step in chemical research and drug development. This guide provides a comparative analysis of spectroscopic methods for the validation of the **2,3,5-trimethylpyridine** structure, with supporting experimental data. We compare its spectroscopic characteristics with those of isomeric and related pyridine derivatives, namely 2,4,6-trimethylpyridine and 2,6-lutidine, to highlight the distinguishing features that enable unambiguous identification.

## Comparative Spectroscopic Data

The structural differences between **2,3,5-trimethylpyridine** and its isomers are clearly reflected in their spectroscopic signatures. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

### <sup>1</sup>H NMR Spectral Data Comparison

Compound	Chemical Shift ( $\delta$ ) ppm
2,3,5-Trimethylpyridine	$\sim 8.2$ (s, 1H, H-6), $\sim 7.2$ (s, 1H, H-4), $\sim 2.4$ (s, 3H, CH <sub>3</sub> -5), $\sim 2.3$ (s, 3H, CH <sub>3</sub> -3), $\sim 2.2$ (s, 3H, CH <sub>3</sub> -2)
2,4,6-Trimethylpyridine	$\sim 6.77$ (s, 2H, H-3, H-5), $\sim 2.47$ (s, 6H, CH <sub>3</sub> -2, CH <sub>3</sub> -6), $\sim 2.24$ (s, 3H, CH <sub>3</sub> -4) <sup>[1]</sup>
2,6-Lutidine	$\sim 7.5$ (t, 1H, H-4), $\sim 7.0$ (d, 2H, H-3, H-5), $\sim 2.5$ (s, 6H, CH <sub>3</sub> -2, CH <sub>3</sub> -6) <sup>[2][3]</sup>

### <sup>13</sup>C NMR Spectral Data Comparison

Compound	Chemical Shift ( $\delta$ ) ppm
2,3,5-Trimethylpyridine	Specific shifts can be found in chemical databases. <sup>[4]</sup>
2,4,6-Trimethylpyridine	$\sim 157$ (C-2, C-6), $\sim 148$ (C-4), $\sim 121$ (C-3, C-5), $\sim 24$ (CH <sub>3</sub> -2, CH <sub>3</sub> -6), $\sim 21$ (CH <sub>3</sub> -4)
2,6-Lutidine	$\sim 157.5$ (C-2, C-6), $\sim 137.5$ (C-4), $\sim 120.5$ (C-3, C-5), $\sim 24.5$ (CH <sub>3</sub> -2, CH <sub>3</sub> -6) <sup>[5][6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

### Key IR Absorption Peaks (cm<sup>-1</sup>)

Compound	C-H stretch (Aromatic)	C-H stretch (Alkyl)	C=N & C=C stretch
2,3,5-Trimethylpyridine	~3050-3000	~2980-2850	~1600-1450
2,4,6-Trimethylpyridine	~3050-3000	~2980-2850	~1600, 1560, 1470
2,6-Lutidine	~3050-3000	~2980-2850	~1590, 1575, 1465[7] [8][9]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

### Mass Spectrometry Fragmentation Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragment Ions m/z
2,3,5-Trimethylpyridine	121[4][10]	120 (M-H) <sup>+</sup> , 106 (M-CH <sub>3</sub> ) <sup>+</sup> , 93 (M-C <sub>2</sub> H <sub>4</sub> ) <sup>+</sup> , 79, 77[4]
2,4,6-Trimethylpyridine	121[1]	120 (M-H) <sup>+</sup> , 106 (M-CH <sub>3</sub> ) <sup>+</sup> , 79, 77[1]
2,6-Lutidine	107	106 (M-H) <sup>+</sup> , 92 (M-CH <sub>3</sub> ) <sup>+</sup> , 79, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is then filtered into an NMR tube.[11]

- Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard ( $\delta = 0.00$  ppm).[11]
- Data Acquisition:
  - $^1\text{H}$  NMR: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - $^{13}\text{C}$  NMR: Spectra are acquired on the same instrument, typically with a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

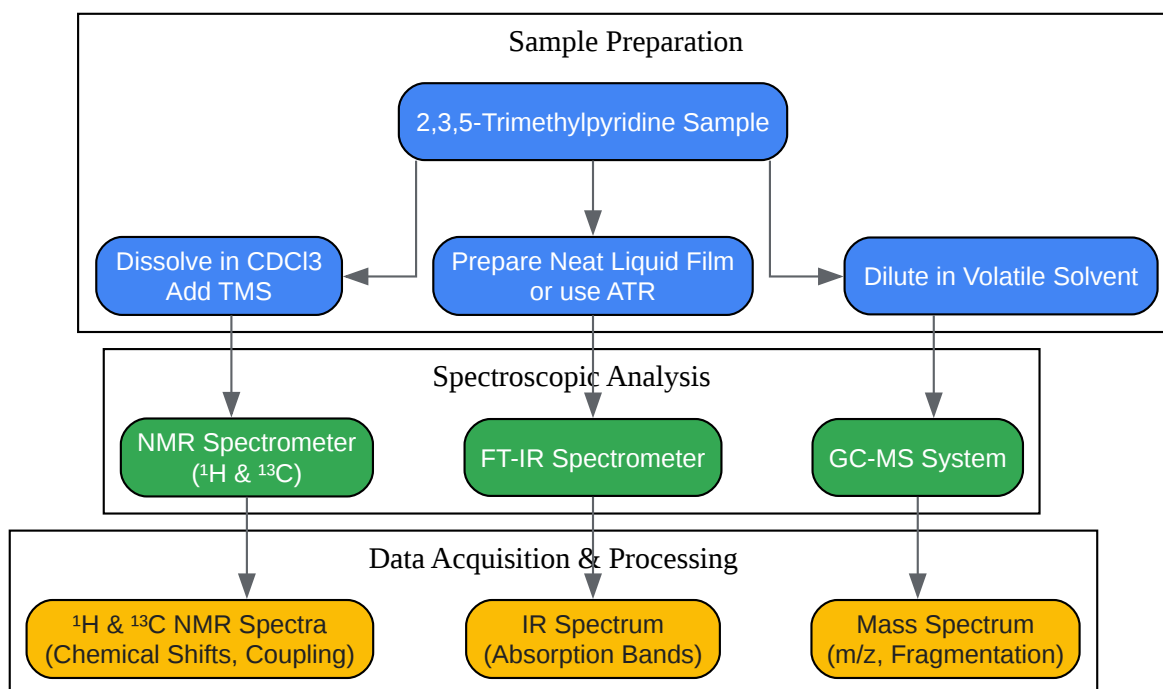
- Sample Preparation: For liquid samples like trimethylpyridines, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[13]
- Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded to subtract the absorbance of air ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ) and the sample holder from the final spectrum.
- Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.[14]
- Data Analysis: The background is subtracted from the sample spectrum, and the resulting absorbance or transmittance spectrum is analyzed for characteristic absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:** A small volume of the sample solution (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization and Mass Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment. The resulting ions (the molecular ion and fragment ions) are then separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- **Data Analysis:** The mass spectrum for each separated component is recorded, showing the relative abundance of each ion. The fragmentation pattern is then analyzed to determine the structure of the compound.

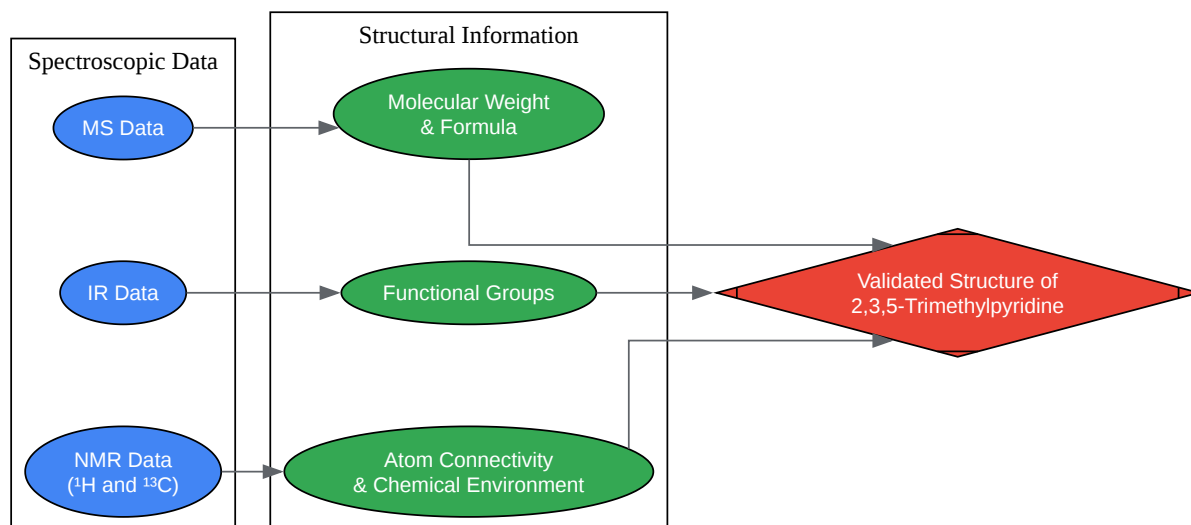
## Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflow for spectroscopic structure validation and the logical relationship between the data obtained from different techniques.



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Caption: Experimental workflow for the spectroscopic analysis of **2,3,5-trimethylpyridine**.



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Caption: Logical relationship of spectroscopic data for structural validation.

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